1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone
Description
Properties
IUPAC Name |
5-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O4/c1-13-3-4-14(2)16(7-13)17-9-18-23(30)28(24-11-29(18)26-17)10-21-25-22(27-33-21)15-5-6-19-20(8-15)32-12-31-19/h3-9,11H,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWRNUBVBQHMHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural elements:
- A benzo[d][1,3]dioxole moiety known for its biological activity.
- An oxadiazole ring which contributes to the compound's pharmacological properties.
- A pyrazolo[1,5-d][1,2,4]triazinone core that is associated with various bioactivities.
The molecular formula is , with a molecular weight of approximately 364.4 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing benzo[d][1,3]dioxole structures. For instance:
- Synthesis and Testing : Compounds similar to the target compound exhibited significant antitumor activity. In particular, derivatives with IC50 values lower than standard drugs like doxorubicin were reported. For example, one derivative showed IC50 values of 2.38 µM against HepG2 cells and 4.52 µM against MCF7 cells while being non-cytotoxic to normal cell lines (IC50 > 150 µM) .
The mechanisms through which these compounds exert their anticancer effects include:
- EGFR Inhibition : Some derivatives inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy.
- Apoptosis Induction : Studies have shown that these compounds can trigger apoptosis in cancer cells through pathways involving proteins such as Bax and Bcl-2 .
Antimicrobial Activity
Compounds with similar structural motifs have also demonstrated antimicrobial properties. For example:
- A study indicated that benzodioxole-containing compounds exhibited activity against various bacterial strains like Escherichia coli and Bacillus subtilis, suggesting a broad spectrum of antimicrobial efficacy .
Case Study 1: Antitumor Efficacy
In a controlled study, a series of benzo[d][1,3]dioxole derivatives were synthesized and tested for their anticancer properties. The results showed that several compounds had significantly lower IC50 values compared to doxorubicin across multiple cancer cell lines including HepG2 and HCT116. The study concluded that these compounds could serve as potential leads for new anticancer drugs .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of benzodioxole derivatives. The results indicated that certain compounds exhibited potent antibacterial effects against Pseudomonas fluorescens and Xanthomonas campestris, supporting their potential use in treating bacterial infections .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and analogous molecules:
Key Observations:
Core Heterocycle Variations: The pyrazolo[1,5-d][1,2,4]triazinone core (target compound and ) differs from pyrazolo[5,1-c][1,2,4]triazines and pyrazolo[1,5-c][1,3]benzoxazines in nitrogen positioning and fused ring systems.
Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in enhances metabolic stability and lipophilicity compared to the target compound’s benzodioxole-oxadiazole group, which may offer balanced solubility and binding .
Synthetic Routes :
- The target compound’s 1,2,4-oxadiazole moiety likely requires cyclization between a nitrile and hydroxylamine, as seen in benzodioxole-fused heterocycle syntheses . In contrast, pyrazolo-triazines in are synthesized via diazonium salt coupling, emphasizing divergent methodologies.
Pyrazolo-triazines in are intermediates in antimicrobial agent development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
